![molecular formula C10H14F6N2O4 B2799579 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) CAS No. 1059700-17-2](/img/structure/B2799579.png)

3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

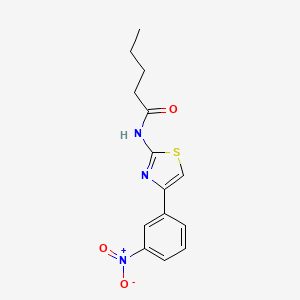

“3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 1059700-17-2 . Its IUPAC name is 3-methyl-3,6-diazabicyclo[3.1.1]heptane bis(2,2,2-trifluoroacetate) . The molecular weight of this compound is 340.22 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-6(4-8)7-5;23-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique

Analytical Methodologies

3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) and its derivatives have been instrumental in the development of advanced analytical methodologies. For instance, the trifluoroacetyl derivatives of bile acid methyl esters have been analyzed using gas-liquid chromatography (GLC), showcasing the compound's utility in enhancing the analytical separation and identification of complex mixtures. This application is crucial in biological materials analysis, including samples from human and animal sources, facilitating a deeper understanding of bile acid profiles and their physiological implications (Kuksis, 1965).

Organic Light-Emitting Diodes (OLEDs)

The compound has found applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors, which often incorporate trifluoroacetic acid derivatives, have been pivotal in advancing OLED technology. These materials have shown potential as 'metal-free' infrared emitters, highlighting their significance in creating more efficient and environmentally friendly electronic devices (Squeo & Pasini, 2020).

Catalytic Oxidation Processes

The compound's derivatives have also been explored in catalytic oxidation processes, which are essential in chemical synthesis. Selective oxidation of cyclohexene, for instance, demonstrates the compound's role in producing industrially valuable intermediates through controllable reactions. This application underscores the importance of such compounds in facilitating targeted chemical transformations, optimizing yields, and minimizing by-products (Cao et al., 2018).

Environmental Contaminant Analysis

In environmental science, derivatives of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) have been crucial in studying and understanding the behavior and impact of perfluorinated acids (PFAs) in various ecosystems. These studies are vital for developing strategies to mitigate the environmental and health risks associated with PFAs, contributing to safer water and wastewater treatment methods (Rayne & Forest, 2009).

Synthetic Chemistry

Furthermore, the compound and its derivatives serve as key intermediates in synthetic chemistry, enabling the construction of complex molecular architectures. Their application in synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines exemplifies the versatility and utility of these compounds in creating pharmacologically active molecules, thereby contributing to advances in medicinal chemistry (Ibrahim, 2011).

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P305+P351+P338, and others .

Propriétés

IUPAC Name |

3-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-6(4-8)7-5;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGQVJMJWYAVNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F6N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) | |

CAS RN |

1059700-17-2 |

Source

|

| Record name | 3-methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2799496.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)

![1-methyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2799513.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)

![5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2799516.png)

![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)